molecular formula C6H9N3O B2944383 3-(1H-pyrazol-1-yl)propanamide CAS No. 116857-92-2

3-(1H-pyrazol-1-yl)propanamide

Cat. No.: B2944383
CAS No.: 116857-92-2
M. Wt: 139.158
InChI Key: JAMWWGXYGGGMGS-UHFFFAOYSA-N
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Description

“3-(1H-pyrazol-1-yl)propanamide” is a chemical compound with the CAS Number: 116857-92-2. It has a molecular weight of 139.16 and its molecular formula is C6H9N3O . The IUPAC name for this compound is also this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H9N3O/c7-6(10)2-5-9-4-1-3-8-9/h1,3-4H,2,5H2,(H2,7,10) . This indicates the presence of a pyrazole ring attached to a propanamide group.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Structural Analysis : Research has shown successful synthesis and structural characterization of various derivatives of 3-(1H-pyrazol-1-yl)propanamide. For example, the synthesis of N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides and related compounds was achieved, and their structural properties were analyzed (Bondavalli et al., 1990). Additionally, crystal structures of various this compound hydrates have been determined, providing insights into their molecular configurations (Hao et al., 2010).

  • Complex Formation with Metals : There has been significant research into the formation of complexes of this compound with various metals, such as palladium and zinc. These studies provide a foundation for understanding the coordination chemistry and potential applications of these complexes (Palombo et al., 2019); (Zhang et al., 2011).

Potential Pharmacological Applications

  • Immunomodulating Activity : Some derivatives of this compound have been synthesized and found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in animal models (Doria et al., 1991).

  • Antidepressant Activity : A small series of compounds related to this compound demonstrated potential antidepressant activity with reduced side effects in animal studies, highlighting its potential application in mental health treatment (Bailey et al., 1985).

Other Relevant Findings

  • Antimicrobial and Antioxidant Activities : Certain derivatives of this compound have been evaluated for their antimicrobial and antioxidant activities, showing potential as agents in these fields (Sivakumar et al., 2020); (Mahmoodi & Ghodsi, 2017).

Safety and Hazards

The safety information available indicates that “3-(1H-pyrazol-1-yl)propanamide” may be an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for “3-(1H-pyrazol-1-yl)propanamide” and similar compounds could involve further exploration of their potential biological activities. Pyrazole derivatives are known to exhibit a wide range of biological activities, which makes them interesting targets for drug discovery .

Properties

IUPAC Name

3-pyrazol-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6(10)2-5-9-4-1-3-8-9/h1,3-4H,2,5H2,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMWWGXYGGGMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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